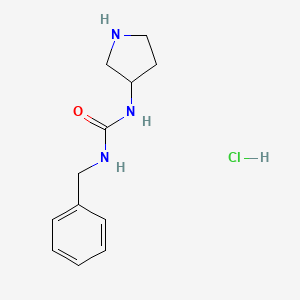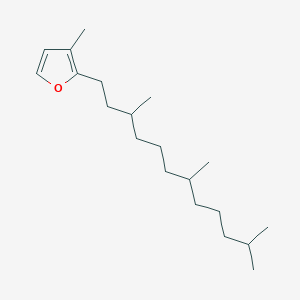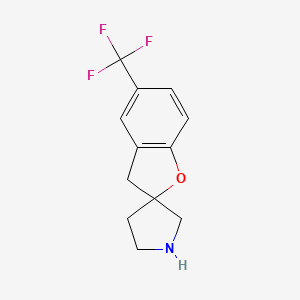
2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3'-pyrrolidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) is a complex organic compound characterized by a spirocyclic structure. This compound features a trifluoromethyl group attached to a benzofuran ring, which is fused with a pyrrolidine ring. The unique spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) typically involves cyclization reactions. One practical and scalable method for constructing spiro-structures involves the cyclization of ortho-quinone methides with α-bromoketones using bifunctional phosphonium salt catalysis under mild conditions . This method allows for the highly diastereo- and enantio-selective construction of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of high-purity starting materials, efficient catalytic systems, and scalable reaction conditions to maintain the desired selectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: A derivative with a carbonyl group.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) is unique due to its spirocyclic structure and the presence of a trifluoromethyl group
Propiedades
Fórmula molecular |
C12H12F3NO |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)spiro[3H-1-benzofuran-2,3'-pyrrolidine] |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-1-2-10-8(5-9)6-11(17-10)3-4-16-7-11/h1-2,5,16H,3-4,6-7H2 |
Clave InChI |
VVEOADMPZLBGJL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CC3=C(O2)C=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
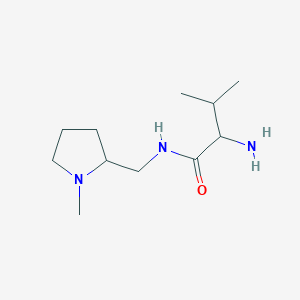
![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)
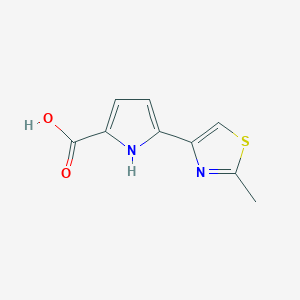
![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
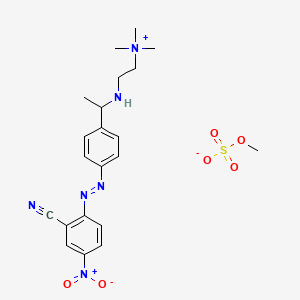
![3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)

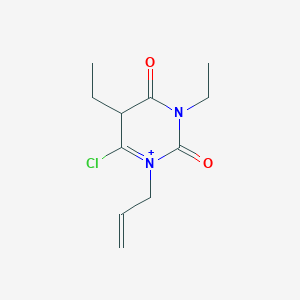
![Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-](/img/structure/B14786513.png)
